molecular formula C9H11N3 B3300959 2-(2H-indazol-2-yl)ethan-1-amine CAS No. 90559-04-9

2-(2H-indazol-2-yl)ethan-1-amine

Cat. No.: B3300959
CAS No.: 90559-04-9
M. Wt: 161.2 g/mol
InChI Key: ITPNKJOIQUOQPN-UHFFFAOYSA-N
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Description

2-(2H-indazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H11N3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an indazole ring, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and an ethanamine side chain.

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 2-(2h-indazol-2-yl)ethan-1-amine, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of 2h-indazoles often involves the formation of c–n and n–n bonds . This suggests that the compound may interact with its targets through these bonds, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the broad range of biological activities associated with indazole-containing compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, cancer progression, hypertension, and bacterial growth.

Pharmacokinetics

The compound is a liquid at room temperature , which suggests it could be administered in a variety of ways, potentially impacting its absorption and distribution

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact how this compound interacts with its targets and how stable it remains over time. The compound is stable at 4 degrees Celsius , suggesting that it may require controlled storage conditions for optimal stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the indazole ring or the ethanamine side chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indazole oxides, while reduction could produce various reduced forms of the indazole ring or side chain modifications.

Scientific Research Applications

2-(2H-indazol-2-yl)ethan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Another member of the indazole family, differing in the position of the nitrogen atom in the ring.

    2H-indazole: The parent compound of 2-(2H-indazol-2-yl)ethan-1-amine, without the ethanamine side chain.

    Indole: A structurally similar compound with a fused benzene and pyrrole ring, but lacking the second nitrogen atom in the ring.

Uniqueness

This compound is unique due to its specific structure, which combines the indazole ring with an ethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-indazol-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-6-12-7-8-3-1-2-4-9(8)11-12/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPNKJOIQUOQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90559-04-9
Record name 2-(2H-indazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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